2-(Oxan-4-yloxy)pyridine
Overview
Description
Scientific Research Applications
Application 1: Anti-inflammatory Agents
- Summary : Pyridine derivatives, including compounds like 2-(Oxan-4-yloxy)pyridine, have been studied for their potential anti-inflammatory properties. These compounds can inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Application 2: Synthesis of Pyridine Derivatives
- Summary : Pyridine derivatives are synthesized using magnetically recoverable nano-catalysts, which can be separated from the reaction medium using an external magnet. These catalysts have high surface area and can be easily prepared and modified .
Application 3: Biological Activity
- Summary : 2-Pyridone compounds, which are structurally related to 2-(Oxan-4-yloxy)pyridine, have diverse applications in biology, natural compounds, dyes, and fluorescent materials .
Application 4: Fungicidal Activity
- Summary : Pyrimidinamine derivatives containing the pyridin-2-yloxy moiety, which is structurally related to 2-(Oxan-4-yloxy)pyridine, have shown promising fungicidal activity. These compounds act as mitochondrial complex I electron transport inhibitors and are effective against various fungal pathogens .
- Results : One of the derivatives, identified as T33, demonstrated superior control of corn rust with EC50 values of 0.60 mg/L, outperforming the commercial fungicide tebuconazole .
Application 5: Anti-Fibrosis Activity
- Summary : Novel 2-(Pyridin-2-yl) pyrimidine derivatives have been synthesized and studied for their anti-fibrotic activity. These compounds have shown potential in inhibiting fibrosis in hepatic stellate cells .
- Results : Compounds 12m and 12q were found to be particularly effective, with IC50 values of 45.69 μM and 45.81 μM, respectively. They significantly inhibited the expression of collagen and the content of hydroxyproline in vitro .
Application 6: Synthesis of Carboxamides
- Summary : Tetrakis (pyridine-2-yloxy)silane, a compound related to 2-(Oxan-4-yloxy)pyridine, has been used as a mild coupling reagent in the synthesis of carboxamides from corresponding carboxylic acids and amines .
- Results : This method has been effective in yielding various carboxamides in good to high yields, demonstrating its utility in organic synthesis .
Application 7: Thrombin Inhibition
- Summary : Compounds with a 2-pyridone scaffold, which is similar to 2-(Oxan-4-yloxy)pyridine, have been designed to exhibit thrombin inhibitory activity. Thrombin is a critical enzyme in the clotting cascade, and its inhibition is crucial for preventing thrombosis .
- Results : The synthesized compounds showed excellent activity as thrombin inhibitors, with IC50 values ranging from 0.02 to 2.5 μM, demonstrating their potential as anticoagulant agents .
Application 8: Synthesis of Fluorescent Materials
- Summary : 2-Pyridone derivatives are used in the synthesis of fluorescent materials due to their unique electronic properties. These materials have applications in bioimaging and sensing technologies .
- Results : The resulting materials exhibit strong fluorescence, which can be tuned by modifying the pyridone derivatives, making them suitable for various applications in scientific and industrial fields .
Application 9: Antimicrobial Agents
- Summary : Pyridine derivatives, including those related to 2-(Oxan-4-yloxy)pyridine, have been explored for their antimicrobial properties against a range of bacterial and fungal pathogens .
- Results : These compounds have shown promising results, with some derivatives exhibiting significant inhibitory effects against specific microbial strains, indicating their potential as new antimicrobial agents .
Application 10: Agricultural Chemicals
- Summary : Pyrimidinamine derivatives containing the pyridin-2-yloxy moiety have been developed as new agricultural chemicals with fungicidal activity. They act as mitochondrial complex I electron transport inhibitors and are effective against corn rust .
- Results : One of the derivatives, identified as T33, demonstrated superior control of corn rust with EC50 values of 0.60 mg/L, outperforming the commercial fungicide tebuconazole .
Safety And Hazards
properties
IUPAC Name |
2-(oxan-4-yloxy)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-6-11-10(3-1)13-9-4-7-12-8-5-9/h1-3,6,9H,4-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKMZZSCVUBBAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701258681 | |
Record name | Pyridine, 2-[(tetrahydro-2H-pyran-4-yl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701258681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxan-4-yloxy)pyridine | |
CAS RN |
1884258-84-7 | |
Record name | Pyridine, 2-[(tetrahydro-2H-pyran-4-yl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1884258-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-[(tetrahydro-2H-pyran-4-yl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701258681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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